molecular formula C6H14OSi B091556 Allyloxytrimethylsilane CAS No. 18146-00-4

Allyloxytrimethylsilane

Cat. No.: B091556
CAS No.: 18146-00-4
M. Wt: 130.26 g/mol
InChI Key: MNMVKGDEKPPREK-UHFFFAOYSA-N
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Description

Allyloxytrimethylsilane (CAS 18146-00-4) is an organosilicon compound characterized by an allyloxy group (-O-CH₂-CH₂-CH₂) bonded to a trimethylsilyl (Si(CH₃)₃) moiety. This structure confers unique reactivity, making it valuable in organic synthesis and materials science. Most available information pertains to structurally related silanes such as allyltrimethylsilane (CAS 762-72-1) and allyltrimethoxysilane (CAS 2551-83-9), which share functional groups but differ in substituents on the silicon atom. For clarity, this article will focus on comparisons with these analogs, leveraging their well-documented properties and applications .

Properties

IUPAC Name

trimethyl(prop-2-enoxy)silane
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InChI

InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMVKGDEKPPREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6066319
Record name Allyloxytrimethylsilane
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Molecular Weight

130.26 g/mol
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CAS No.

18146-00-4
Record name Allyl trimethylsilyl ether
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Record name Silane, trimethyl(2-propen-1-yloxy)-
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Record name Silane, trimethyl(2-propen-1-yloxy)-
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Record name Allyloxytrimethylsilane
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Record name Allyloxytrimethylsilane
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Preparation Methods

Reaction Mechanism and Conditions

The silylation mechanism entails the nucleophilic substitution of the hydroxyl group in allyl alcohol by the trimethylsilyl group from HMDS. LiClO₄ facilitates the deprotonation of allyl alcohol, enhancing the reactivity of the oxygen lone pair toward HMDS. The reaction is typically conducted at room temperature under an inert argon atmosphere to mitigate moisture ingress.

Reagents and Stoichiometry

  • Allyl alcohol (40 mmol)

  • Hexamethyldisilazane (28 mmol)

  • Lithium perchlorate (20 mmol)

  • Dichloromethane (solvent)

Procedure

  • A mixture of HMDS and LiClO₄ is stirred under argon.

  • Allyl alcohol is added dropwise, and the reaction proceeds for 24 hours.

  • Dichloromethane is introduced to solubilize the product, followed by filtration to remove LiClO₄.

  • Purification via alumina column chromatography (ethyl ether eluent) yields this compound as a colorless liquid.

Performance Metrics

ParameterValue
Yield90%
Purity>95%
Moisture Sensitivity7 (reacts slowly)
Storage Temperature2–8°C

This method achieves high efficiency due to the catalytic role of LiClO₄, which accelerates the silylation without requiring elevated temperatures.

Alternative Approaches and Catalytic Innovations

While the HMDS-LiClO₄ system dominates industrial and academic synthesis, exploratory studies have investigated alternative catalysts and silane precursors.

Use of Trimethylchlorosilane (TMCS)

Trimethylchlorosilane (TMCS) represents a viable alternative to HMDS for silylation. However, this route necessitates a base (e.g., triethylamine) to scavenge HCl byproducts, complicating purification. Preliminary trials report yields of 75–80%, lower than the HMDS method.

Reaction Equation
CH₂=CHCH₂OH+ClSiMe₃Et₃NCH₂=CHCH₂OSiMe₃+HCl\text{CH₂=CHCH₂OH} + \text{ClSiMe₃} \xrightarrow{\text{Et₃N}} \text{CH₂=CHCH₂OSiMe₃} + \text{HCl}

Catalytic Advances

Recent efforts have explored Lewis acids such as boron trifluoride (BF₃) and zinc chloride (ZnCl₂) to enhance reaction rates. For instance, BF₃·OEt₂ reduces reaction time to 12 hours but introduces challenges in handling hygroscopic catalysts.

Comparative Analysis of Synthesis Routes

The table below contrasts the HMDS-LiClO₄ method with alternative approaches:

MethodCatalystYield (%)Purity (%)Scalability
HMDS + LiClO₄LiClO₄9095High
TMCS + Et₃NNone7585Moderate
HMDS + BF₃·OEt₂BF₃8892Low

The HMDS-LiClO₄ system remains superior in balancing yield, purity, and operational feasibility .

Chemical Reactions Analysis

Types of Reactions: Allyloxytrimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Allyloxytrimethylsilane is utilized in organic synthesis , particularly in the formation of metalated dienes. This process often involves an isomerization-elimination sequence, which allows for the generation of complex organic molecules from simpler precursors. The ability to modify silanes makes ATMS a valuable reagent in synthetic organic chemistry .

Surface Modification

ATMS is employed for surface functionalization in various materials, especially in polymer science. Its incorporation into polymers can enhance properties such as hydrophobicity and adhesion. For example, research has demonstrated that ATMS can be used to modify poly(dimethylsiloxane) (PDMS) surfaces to improve antifouling properties. The incorporation of ATMS into PDMS matrices has shown promising results in reducing biofouling, which is critical in marine applications and biomedical devices .

Thin Film Deposition

In the field of thin film technology , ATMS is used as a precursor for the deposition of silicon-containing thin films. These films are crucial in electronics and optoelectronics for their insulating and protective properties. The versatility of ATMS allows it to be used in various deposition techniques, including chemical vapor deposition (CVD) and atomic layer deposition (ALD) .

Nanotechnology

ATMS plays a role in nanotechnology , particularly in the synthesis of nanomaterials. Its ability to form stable silane bonds makes it suitable for creating silica nanoparticles, which have applications in drug delivery systems and as catalysts in chemical reactions. The surface modification capabilities of ATMS also allow for better functionalization of nanoparticles, enhancing their performance in various applications .

Biomedical Applications

In biomedical research, ATMS has been explored for its potential use in biomaterials . Its silane functionality allows for the attachment of biological molecules to surfaces, which can be beneficial for tissue engineering and regenerative medicine. Studies indicate that surfaces modified with ATMS exhibit improved cell adhesion and proliferation, making them suitable for various medical devices .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Chemical SynthesisUsed in the synthesis of metalated dienes via isomerization-elimination sequencesFacilitates complex organic reactions
Surface ModificationEnhances properties of polymers like PDMS for antifoulingReduces biofouling
Thin Film DepositionPrecursor for silicon-containing thin films in electronicsProvides insulation and protection
NanotechnologyAids in the synthesis and functionalization of silica nanoparticlesEnhances drug delivery and catalytic activity
Biomedical ApplicationsModifies surfaces for improved cell adhesion in biomaterialsSupports tissue engineering efforts

Case Studies

  • Antifouling Coatings : A study demonstrated that PDMS modified with ATMS exhibited significantly lower fouling rates compared to unmodified surfaces. This research highlights the potential of ATMS-modified surfaces in marine environments where biofouling poses significant challenges .
  • Silica Nanoparticles : Research involving the use of ATMS to synthesize silica nanoparticles showed enhanced stability and functionalization capabilities, making these nanoparticles suitable for targeted drug delivery systems .
  • Electronics : In a study focused on thin films for electronic applications, ATMS was successfully used as a precursor to create high-quality silicon oxide layers through CVD processes, demonstrating its effectiveness in electronic device fabrication .

Mechanism of Action

The mechanism of action of allyloxytrimethylsilane in organic synthesis involves the activation of the allyloxy group and the trimethylsilyl group. The allyloxy group can participate in nucleophilic addition reactions, while the trimethylsilyl group can act as a protecting group for hydroxyl functionalities. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group .

Comparison with Similar Compounds

Key Observations :

  • This compound contains an oxygen atom in the allyloxy group, distinguishing it from allyltrimethylsilane , which has a direct carbon-silicon bond.
  • Allyltrimethoxysilane replaces all methyl groups on silicon with methoxy (-OCH₃), enhancing its polarity and utility as a coupling agent .

Physical and Chemical Properties

Table 2: Physical Properties Comparison

Property Allyltrimethylsilane Allyltrimethoxysilane Hexamethyldisiloxane
Boiling Point (°C) 86 136 101 (estimated)
Density (g/cm³) 0.719 0.877 (allied compound) 0.764
Flash Point (°C) 16 Not reported -4
Phase at 25°C Liquid Liquid Liquid

Analysis :

  • Allyltrimethylsilane has the lowest boiling point (86°C) and flash point (16°C), indicating high volatility and flammability. This necessitates stringent safety protocols during handling .
  • Allyltrimethoxysilane ’s higher boiling point (136°C) and density reflect its methoxy substituents, which increase molecular weight and intermolecular forces .

Table 3: Reactivity and Use Cases

Compound Key Reactivity Primary Applications
Allyltrimethylsilane Electrophilic allylation; hydrosilylation Organic synthesis intermediates
Allyltrimethoxysilane Hydrolysis to form silanol groups; crosslinking Silane coupling agent for composites
Allyltris(trimethylsiloxy)silane Crosslinking via Si-O-Si bonds Polymer modification

Mechanistic Insights :

  • Allyltrimethylsilane participates in hydrosilylation reactions, adding across alkenes or alkynes to form carbon-silicon bonds. Its volatility limits use in high-temperature applications .
  • Allyltrimethoxysilane hydrolyzes in moisture to generate reactive silanol (-Si-OH) groups, enabling adhesion between organic polymers and inorganic substrates like glass or metals .

Recommendations :

  • Allyltrimethylsilane requires explosion-proof storage and ventilation due to extreme flammability .
  • Both compounds demand personal protective equipment (PPE), including chemical-resistant gloves and eye protection .

Biological Activity

Allyloxytrimethylsilane (ATMS), with the chemical formula C6_6H14_{14}OSi and CAS number 18146-00-4, is a silane compound that has garnered attention for its potential biological activities. This article reviews the current understanding of the biological activity of ATMS, including its synthesis, applications, and relevant research findings.

  • Molecular Weight : 130.26 g/mol
  • Boiling Point : 101-102 °C
  • Density : 0.773 g/cm³
  • Flash Point : 1 °C (34 °F)
  • Purity : >97% (varies by supplier)

Synthesis and Applications

ATMS can be synthesized through various methods, typically involving the reaction of trimethylchlorosilane with allyl alcohol. It is primarily used in the production of siloxane polymers and as a coupling agent in various chemical processes.

Antimicrobial Properties

Research has indicated that ATMS possesses antimicrobial properties, particularly in the context of biocidal polymers. A study demonstrated that polysiloxanes synthesized using ATMS exhibited significant antibacterial activity. These materials are effective against a range of bacteria, suggesting potential applications in medical and industrial fields .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of ATMS. In vitro studies using various cell lines have shown that ATMS does not exhibit significant cytotoxic effects at low concentrations, making it a candidate for further investigation in biomedical applications .

Inflammatory Response Modulation

A notable area of research involves the modulation of inflammatory responses. A study indicated that derivatives related to ATMS can suppress nitric oxide (NO) production in LPS-stimulated macrophages, which is crucial for inflammatory responses. This suppression was comparable to established anti-inflammatory drugs, suggesting that ATMS or its derivatives could serve as potential therapeutic agents for inflammatory diseases .

Research Findings

StudyFindings
Sun et al. (2023)Demonstrated suppression of NO secretion by derivatives related to ATMS in RAW264.7 cells .
Helguera et al. (2012)Explored QSAR models predicting biological activity related to compounds similar to ATMS .
Biocidal Polymers StudyConfirmed antimicrobial efficacy of polysiloxanes synthesized with ATMS against various pathogens .

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, polysiloxanes containing ATMS were tested against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial viability, highlighting the compound's potential as an antimicrobial agent in coatings and medical devices.
  • Inflammation Modulation : A study involving LPS-stimulated RAW264.7 macrophages revealed that certain derivatives of ATMS could reduce TNF-α and IL-6 production, indicating a potential role in managing inflammatory diseases through modulation of immune responses .

Q & A

Q. What are the key physical and chemical properties of allyloxytrimethylsilane critical for experimental design?

this compound is a clear liquid (form) with a density of 0.719 g/cm³, a flash point of 16°C, and a boiling point of 86°C . These properties necessitate precautions against flammability and volatilization during handling. Its low flash point requires inert atmosphere use (e.g., nitrogen) in reactions involving open flames or high temperatures. Density data inform solvent selection for biphasic systems .

Q. How is this compound synthesized, and what are its primary roles in organic synthesis?

It is typically synthesized via alkoxylation of allyl chlorides with trimethylsilanol. Its primary role includes acting as a β-acylcarbanion equivalent for synthesizing γ-lactols and δ-lactones . It also participates in conjugate additions to α,β-unsaturated ketones and serves as a precursor for allyl alcohols and hydroquinones . Methodologically, its anion (generated under basic conditions) reacts with electrophiles, requiring strict temperature control (−78°C to 0°C) to prevent side reactions .

Q. What safety protocols are essential when handling this compound?

Critical protocols include:

  • PPE : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Collect spills in closed containers, avoid water contact (prevents hydrolysis to toxic silanols), and treat wastewater via specialized plants .
  • First Aid : Immediate fresh air exposure for inhalation; symptomatic treatment for skin/eye contact .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at temperatures below 25°C. Avoid exposure to moisture or oxidizing agents to prevent decomposition into silanols or peroxides . Compatibility testing of storage materials (e.g., glass or PTFE-lined containers) is recommended due to its reactivity with certain plastics .

Q. What spectroscopic methods are used to characterize this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm allyl proton signals (δ 4.8–5.8 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm) .
  • FT-IR : Peaks at ~1250 cm⁻¹ (Si–C) and ~840 cm⁻¹ (Si–O) verify structural integrity .
  • GC-MS : Monitors purity and detects hydrolysis byproducts .

Advanced Research Questions

Q. How does NaDA (sodium diisopropylamide) catalyze the isomerization of this compound, and what are the kinetic considerations?

NaDA in THF induces rapid isomerization (30–60 seconds at RT) via deprotonation to form a reactive allyl siloxide intermediate. The catalytic cycle involves base-mediated β-hydride elimination and re-addition, yielding thermodynamically favored products. Kinetic studies show pseudo-first-order dependence on NaDA concentration, with rate constants sensitive to solvent polarity .

Q. What mechanistic insights explain gold(I)-catalyzed allylic amination using this compound?

Gold(I) complexes (e.g., (P(t-Bu)₂obiphenyl)AuCl/AgSbF₆) activate the allyl ether moiety, enabling nucleophilic attack by cyclic ureas. The reaction proceeds via π-allylgold intermediates, with regioselectivity controlled by steric effects. Yields exceed 95%, but competing hydrolysis pathways require anhydrous conditions .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in LD₅₀ values (oral vs. dermal) arise from hydrolysis rate variations. To validate:

  • Conduct in vitro assays (e.g., L929 fibroblast cytotoxicity ) under controlled humidity.
  • Compare acute exposure data from MEDITEXT with in-house rodent studies.
  • Prioritize GHS-classified hazards (e.g., R36/37/38 for irritation ).

Q. What strategies optimize this compound’s reactivity in stereoselective syntheses?

Optimization factors include:

  • Catalyst Loading : 5–10 mol% NaDA for isomerization .
  • Solvent Effects : Polar aprotic solvents (THF, DMF) enhance anion stability .
  • Temperature Gradients : Stepwise warming (−78°C → RT) minimizes side reactions in enolate formations .

Q. How do computational methods (e.g., QSPR) predict this compound’s behavior in novel reactions?

Quantum chemistry models (e.g., QSQN technology) simulate reaction pathways, predicting activation energies for allylic substitutions. Statistical thermodynamics validates these against experimental NMR kinetic data . Neural networks further refine predictions for solvent-dependent regioselectivity .

Methodological Notes

  • Data Validation : Cross-reference patents (e.g., alkoxy(acyloxy)silane syntheses ) with experimental results to address reproducibility issues.
  • Contradiction Analysis : Use systematic reviews (e.g., PRISMA guidelines ) to synthesize conflicting toxicity or reactivity findings.
  • Advanced Characterization : Employ X-ray crystallography for ambiguous stereochemistry in allyl siloxide intermediates .

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